![molecular formula C126H230O18 B1503137 Sorbitol hexa(polyoxyethylene oleate) ether CAS No. 57171-56-9](/img/structure/B1503137.png)
Sorbitol hexa(polyoxyethylene oleate) ether
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Description
“Sorbitol hexa(polyoxyethylene oleate) ether” is also known as “Poly(ethylene glycol) sorbitol hexaoleate”, “Polyethoxylated sorbitol hexaoleate”, or "Sorbeth hexaoleate" . It is used as a surfactant and an emulsifier for fats and oils .
Molecular Structure Analysis
The molecular formula of “Sorbitol hexa(polyoxyethylene oleate) ether” is C126H230O18. The exact molecular structure is not provided in the search results.
Physical And Chemical Properties Analysis
“Sorbitol hexa(polyoxyethylene oleate) ether” has a refractive index of n20/D 1.471 (lit.), a viscosity of 200 cP (25 °C) (lit.), a hydroxyl value of 35‑55 mg KOH/g, a saponification value of 80‑90 mg KOH/g, and a density of 1.03 g/mL at 25 °C (lit.) . It is insoluble in propylene glycol .
Safety and Hazards
Future Directions
With environmental and resource issues becoming increasingly prominent, the synthesis of polyurethane tends to follow green chemistry and uses sustainable biological resources as raw materials . As a kind of biomass material, sorbitol has great potential for the bio-based polyurethane industry because of the high performance that sorbitol brings to polyurethane . Therefore, the application of potential bio-based materials in polyurethane synthesis, such as “Sorbitol hexa(polyoxyethylene oleate) ether”, has aroused great interest .
properties
IUPAC Name |
2-[(2S,3R,4R,5R)-2,3,4,5,6-pentakis[2-[(Z)-octadec-9-enoyl]oxyethoxy]hexoxy]ethyl (Z)-octadec-9-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C126H230O18/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-91-97-119(127)137-105-103-133-115-117(135-107-109-139-121(129)99-93-87-81-75-69-63-57-51-45-39-33-27-21-15-9-3)125(143-113-111-141-123(131)101-95-89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)126(144-114-112-142-124(132)102-96-90-84-78-72-66-60-54-48-42-36-30-24-18-12-6)118(136-108-110-140-122(130)100-94-88-82-76-70-64-58-52-46-40-34-28-22-16-10-4)116-134-104-106-138-120(128)98-92-86-80-74-68-62-56-50-44-38-32-26-20-14-8-2/h49-60,117-118,125-126H,7-48,61-116H2,1-6H3/b55-49-,56-50-,57-51-,58-52-,59-53-,60-54-/t117-,118+,125-,126-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIORVRDCREVSA-AMAZOXQHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOCC(C(C(C(COCCOC(=O)CCCCCCCC=CCCCCCCCC)OCCOC(=O)CCCCCCCC=CCCCCCCCC)OCCOC(=O)CCCCCCCC=CCCCCCCCC)OCCOC(=O)CCCCCCCC=CCCCCCCCC)OCCOC(=O)CCCCCCCC=CCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCOC[C@@H](OCCOC(=O)CCCCCCC/C=C\CCCCCCCC)[C@@H](OCCOC(=O)CCCCCCC/C=C\CCCCCCCC)[C@H](OCCOC(=O)CCCCCCC/C=C\CCCCCCCC)[C@@H](OCCOC(=O)CCCCCCC/C=C\CCCCCCCC)COCCOC(=O)CCCCCCC/C=C\CCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C126H230O18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2033.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53354641 | |
CAS RN |
57171-56-9 |
Source
|
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-, ether with D-glucitol (6:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Poly(oxy-1,2-ethanediyl), α-hydro-ω-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-, ether with D-glucitol (6:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.161 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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